![molecular formula C18H20O3 B14333360 4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl CAS No. 102534-41-8](/img/structure/B14333360.png)
4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-1,1’-biphenyl and prop-1-en-1-ol.
Etherification Reaction: The key step involves the etherification of 4-methoxy-1,1’-biphenyl with prop-1-en-1-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Purification: The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinones, carboxylic acids, and aldehydes.
Reduction: Alcohols, alkanes, and partially reduced biphenyl derivatives.
Substitution: Halogenated biphenyls, amino biphenyls, and thiolated biphenyls.
Applications De Recherche Scientifique
4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Anethole: A structurally similar compound with a methoxy group and a propenyl group attached to a benzene ring.
Coniferyl Alcohol: Contains a methoxy group and a propenyl group, but with a hydroxyl group instead of an ethoxy group.
Uniqueness
4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl is unique due to its biphenyl core and the presence of both methoxy and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
102534-41-8 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
1-methoxy-4-[4-(2-prop-1-enoxyethoxy)phenyl]benzene |
InChI |
InChI=1S/C18H20O3/c1-3-12-20-13-14-21-18-10-6-16(7-11-18)15-4-8-17(19-2)9-5-15/h3-12H,13-14H2,1-2H3 |
Clé InChI |
UTTZZSNRTDQICF-UHFFFAOYSA-N |
SMILES canonique |
CC=COCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)
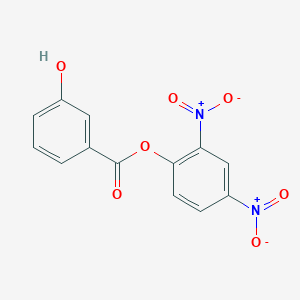
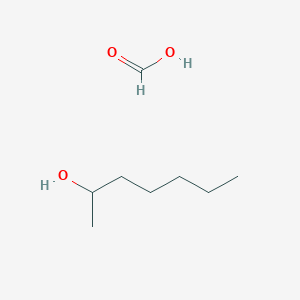
![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)
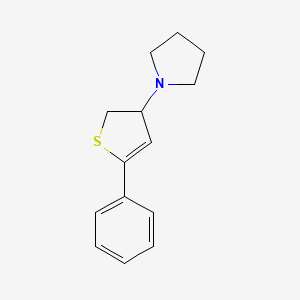
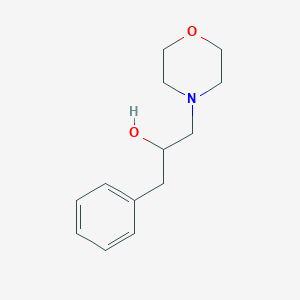
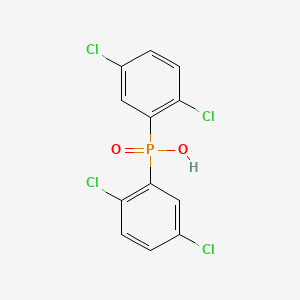

![3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-](/img/structure/B14333328.png)
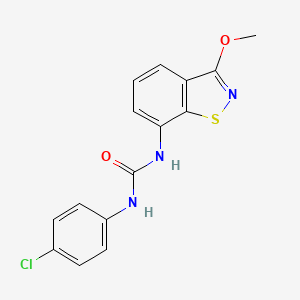
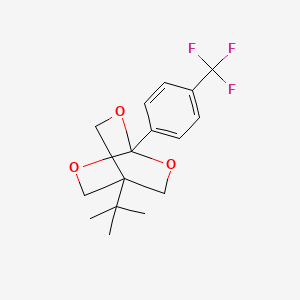
![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
![1-Azabicyclo[2.2.2]octane-4-carbonyl azide](/img/structure/B14333369.png)
![12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14333375.png)
